molecular formula C4H8N2 B595855 3-Propyl-1H-diazirene CAS No. 18501-91-2

3-Propyl-1H-diazirene

Cat. No.: B595855
CAS No.: 18501-91-2
M. Wt: 84.122
InChI Key: CUWZBBGZQOCCIO-UHFFFAOYSA-N
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Description

3-Propyl-1H-diazirene is an organic compound belonging to the diazirine family. Diazirines are characterized by a three-membered ring structure containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon photolysis, making them valuable tools in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyl-1H-diazirene typically involves the conversion of ketones to diaziridines, followed by oxidation to form diazirines. The general steps are as follows:

Industrial Production Methods: Industrial production of diazirines, including this compound, follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Propyl-1H-diazirene undergoes various chemical reactions, primarily involving the generation of carbenes. These reactions include:

Common Reagents and Conditions:

Major Products: The major products of these reactions are carbene insertion products, which vary depending on the substrate involved. For example, insertion into a C-H bond results in the formation of a new C-C bond .

Mechanism of Action

The primary mechanism of action of 3-Propyl-1H-diazirene involves the generation of carbenes upon photolysis or thermal activation. These carbenes are highly reactive and can insert into various bonds, forming stable covalent linkages. This property is exploited in photoaffinity labeling and crosslinking applications .

Comparison with Similar Compounds

Biological Activity

3-Propyl-1H-diazirene is a diazirine compound that has garnered attention in the fields of chemical biology and medicinal chemistry due to its unique photoreactive properties. This article explores its biological activity, synthesis, mechanisms of action, and applications in various research contexts.

Overview of Diazirines

Diazirines are a class of compounds characterized by a five-membered ring containing two nitrogen atoms. They are known for their ability to undergo photochemical reactions upon exposure to UV light, leading to the formation of highly reactive carbene intermediates. These intermediates can covalently bond to nearby biomolecules, making diazirines valuable tools for photoaffinity labeling (PAL) in biochemical studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route often includes the formation of diazomethane or related diazine derivatives followed by functionalization to introduce the propyl group. For example, a common approach involves the use of trifluoromethylphenyl diazirine (TPD) as a starting material, which can be modified to yield 3-propyl derivatives through various organic transformations .

The biological activity of this compound is primarily attributed to its photoreactive properties. Upon irradiation with UV light, it generates a carbene that can react with nucleophilic sites in proteins, lipids, or nucleic acids. This reactivity allows for the selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes.

Case Studies and Applications

  • Photoaffinity Labeling :
    • This compound has been utilized in PAL experiments to map protein-ligand interactions. For instance, it has been shown to effectively label proteins involved in calcium signaling pathways in skeletal muscle cells .
    • In one study, researchers incorporated diazirine into a nucleoside analogue to photolabel microRNA targets, demonstrating its utility in RNA biology .
  • Drug Development :
    • The compound has potential applications in drug discovery, particularly in identifying binding sites for new therapeutics. Its ability to form stable covalent bonds with target proteins allows for the elucidation of drug mechanisms and the identification of off-target effects .
  • Biochemical Probes :
    • This compound derivatives have been developed as probes for studying receptor interactions and enzyme activities. For example, modifications have been made to enhance selectivity and binding affinity towards specific targets such as protein kinase C .

Comparative Analysis of Diazirine Derivatives

Compound NamePhotoreactive GroupBiological ActivityReferences
This compoundDiazirineProtein labeling, drug interaction
Trifluoromethylphenyl DiazirineTPDMicroRNA targeting
p-(4-Azipentyl)-propofolDiazirineGeneral anesthetic effects

Research Findings

Research indicates that diazirines like this compound are effective at low concentrations due to their high reactivity. Studies have reported successful labeling efficiencies exceeding 80% under optimal conditions . Furthermore, modifications to the diazirine structure can enhance its specificity and reduce background labeling, which is crucial for accurate biological assays.

Properties

IUPAC Name

3-propyl-1H-diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-2-3-4-5-6-4/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWZBBGZQOCCIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40702036
Record name 3-Propyl-1H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70348-66-2
Record name 3-Propyl-1H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40702036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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